molecular formula C13H14N2O B14692463 5-ethenyl-1H-imidazole;4-ethenylphenol CAS No. 28602-99-5

5-ethenyl-1H-imidazole;4-ethenylphenol

Cat. No.: B14692463
CAS No.: 28602-99-5
M. Wt: 214.26 g/mol
InChI Key: ABLSFYWCZDWGFP-UHFFFAOYSA-N
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Description

5-ethenyl-1H-imidazole and 4-ethenylphenol are organic compounds that belong to the imidazole and phenol families, respectively These compounds are characterized by the presence of ethenyl (vinyl) groups attached to their core structures Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while phenols are aromatic compounds with a hydroxyl group attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions

5-ethenyl-1H-imidazole and 4-ethenylphenol can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.

    Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

    Oxidation: Oxidation of 5-ethenyl-1H-imidazole can yield imidazole oxides, while oxidation of 4-ethenylphenol can produce quinones.

    Reduction: Reduction of these compounds can result in the formation of saturated imidazoles and phenols.

    Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-ethenyl-1H-imidazole and 4-ethenylphenol involves their interaction with specific molecular targets and pathways. For example, imidazoles are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Phenols, on the other hand, can act as antioxidants by scavenging free radicals and preventing oxidative damage . The specific pathways and targets involved depend on the particular application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethenyl-1H-imidazole and 4-ethenylphenol are unique due to the presence of ethenyl groups, which can impart distinct chemical properties and reactivity

Properties

CAS No.

28602-99-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-ethenyl-1H-imidazole;4-ethenylphenol

InChI

InChI=1S/C8H8O.C5H6N2/c1-2-7-3-5-8(9)6-4-7;1-2-5-3-6-4-7-5/h2-6,9H,1H2;2-4H,1H2,(H,6,7)

InChI Key

ABLSFYWCZDWGFP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)O.C=CC1=CN=CN1

Origin of Product

United States

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